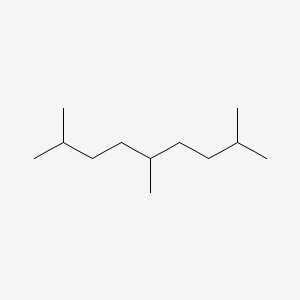

2,5,8-Trimethylnonane

Description

Contextualizing Branched Alkanes within Hydrocarbon Science

Hydrocarbons, organic compounds consisting entirely of hydrogen and carbon, are fundamentally classified into various groups, with alkanes representing the saturated hydrocarbons. maricopa.edu Alkanes, characterized by single carbon-carbon bonds, can be linear (straight-chain) or branched. maricopa.eduunacademy.com Branched alkanes are isomers of linear alkanes, meaning they have the same chemical formula but a different structural arrangement of atoms. wikipedia.org This branching significantly impacts the physical properties of the molecules.

A key distinction of branched alkanes is their lower boiling points compared to their straight-chain counterparts with the same number of carbon atoms. chim.lulibretexts.org This is attributed to the more compact, or spherical, shape of branched molecules, which reduces the surface area available for intermolecular van der Waals forces. libretexts.orgjove.com Consequently, less energy is required to overcome these weaker forces, leading to lower boiling points. maricopa.edu For instance, pentane (B18724) boils at 36.1 °C, while its branched isomer, isopentane (B150273) (2-methylbutane), boils at 27.85 °C. maricopa.edu Similarly, alkanes are nonpolar and therefore insoluble in water. chim.lulibretexts.org

The structure of alkanes is defined by sp³ hybridized carbon atoms, resulting in a tetrahedral geometry with bond angles of approximately 109.5°. maricopa.edu This structural characteristic is consistent across both linear and branched alkanes.

Interactive Data Table: Boiling Points of Pentane Isomers

| Compound | Structure | Boiling Point (°C) |

| n-Pentane | Straight-chain | 36.1 |

| Isopentane (2-methylbutane) | Branched | 27.85 |

| Neopentane (2,2-dimethylpropane) | Highly Branched | 9.5 |

Rationale for Dedicated Research on 2,5,8-Trimethylnonane and its Isomers

Dedicated research into specific branched alkanes like this compound is driven by their role as model compounds and their potential applications in various scientific and industrial fields. While alkanes are generally considered non-reactive, their physical properties and specific chemical behaviors make them subjects of interest. unacademy.comperlego.com

This compound, a C12 branched alkane, has been identified as a potential component for jet fuel that would not require hydroisomerization. researchgate.netnih.gov Its synthesis from lignocellulose-derived methyl isobutyl ketone (MIBK) presents a renewable pathway to valuable fuel products. researchgate.netnih.gov This line of research is significant for developing sustainable energy resources.

Furthermore, isomers of trimethylnonane and other branched alkanes serve as reference compounds in chemical studies. For example, 2,2,4-trimethylnonane (B3054858) is used to study hydrocarbon behavior. The study of the carbon-13 chemical shifts in compounds like 3,5,7-trimethylnonane (B14559571) provides insights that are applicable to understanding the structure of polymers like polypropylene.

The physical properties of this compound, such as its density (0.744 g/mL) and boiling point (190 °C), are important data points for chemical engineers and researchers working with hydrocarbon mixtures. stenutz.eu

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C12H26 |

| Molar Mass | 170.33 g/mol |

| Density | 0.744 g/mL stenutz.eu |

| Boiling Point | 190 °C stenutz.eu |

| Refractive Index | 1.419 stenutz.eu |

Historical Development of Alkane Chemistry Relevant to this compound

The understanding of alkane chemistry has evolved significantly since the 19th century, a period that laid the foundations of organic chemistry. wou.edu Initially, organic chemistry was defined as the chemistry of substances from living organisms. wou.edu A pivotal moment came in 1828 when Friedrich Wöhler synthesized urea, an organic compound, from inorganic starting materials, challenging the vital force theory and opening the door to synthetic organic chemistry. wou.edu

The systematic naming of organic compounds, including alkanes, was established by the International Union of Pure and Applied Chemistry (IUPAC) in 1892, providing a clear and unambiguous way to identify structures like this compound. maricopa.edu Before this, compounds often had trivial names, and "paraffins" was a common term for alkanes, reflecting their low reactivity. wikipedia.org

The development of synthetic methods was crucial for producing specific alkane isomers. While alkanes are readily available from petroleum, laboratory synthesis is sometimes necessary for specific, pure compounds not easily isolated. perlego.com Key reactions for synthesizing alkanes include the hydrogenation of alkenes and the reduction of alkyl halides. perlego.com The synthesis of haloalkanes, which can then be converted to alkanes, has been known for centuries, with systematic methods developing in the 19th century. wikipedia.org These methods include the addition of halogens or hydrogen halides to alkenes and the conversion of alcohols to alkyl halides. wikipedia.org

More recently, biosynthetic routes for producing alkanes are being explored as a more sustainable alternative to petroleum-based sources. biofueljournal.com Research into metabolic engineering aims to improve the yield of alkanes from microorganisms, which could provide a future pathway for the production of compounds like this compound. biofueljournal.com

Structure

3D Structure

Properties

CAS No. |

49557-09-7 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2,5,8-trimethylnonane |

InChI |

InChI=1S/C12H26/c1-10(2)6-8-12(5)9-7-11(3)4/h10-12H,6-9H2,1-5H3 |

InChI Key |

YYZRNFMGAQMLJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(C)CCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Studies of 2,5,8 Trimethylnonane

Contemporary Approaches to 2,5,8-Trimethylnonane Synthesis

The construction of the this compound carbon skeleton can be achieved through various synthetic strategies, ranging from classical organometallic reactions that offer high specificity to industrial catalytic processes that produce complex mixtures of branched isomers.

Alkylation and oligomerization are cornerstone industrial processes for producing branched hydrocarbons. While not typically designed to yield a single isomer like this compound with high selectivity, the underlying chemical principles are relevant to its formation.

Alkylation: This process involves the reaction of lower molecular weight alkanes, typically isobutane, with alkenes. The alkylation of isobutane with olefins like 1-butene or 2-butene over solid acid catalysts can lead to the formation of trimethylpentanes and other highly branched alkanes. While direct synthesis of this compound through this method is not a primary route, the fundamental carbenium ion chemistry is analogous to the branching patterns observed. The reaction proceeds via the formation of a tert-butyl cation from isobutane, which then reacts with the alkene. Subsequent hydride and methyl shifts can lead to a variety of branched structures. Solid acid catalysts, including zeolites and supported heteropoly acids, are employed to facilitate these reactions, with the catalyst's acid strength being a key determinant of activity collectionscanada.gc.caresearchgate.net.

Oligomerization: The oligomerization of light olefins, particularly propylene, is a significant industrial route to higher molecular weight branched hydrocarbons that can serve as gasoline or diesel fuel components. The reaction, often catalyzed by zeolites such as MCM-22 or tungstated zirconia, involves the stepwise addition of monomer units google.comgoogle.com. For instance, the dimerization of propylene can yield various C6 isomers, and further reaction with another propylene unit can lead to C9 isomers. The formation of this compound (a C12 branched alkane) would conceptually involve the oligomerization of four propylene units. The product distribution in these reactions is a complex mixture of isomers, with selectivity towards specific structures being a major challenge ifpenergiesnouvelles.frresearchgate.net.

| Process | Reactants | Catalyst Examples | Primary Products |

| Alkylation | Isobutane, Butenes | Zeolites (e.g., Y-zeolite), Solid Acids | Trimethylpentanes, Highly Branched Octanes |

| Oligomerization | Propylene | MCM-22 Zeolite, Tungstated Zirconia | C6, C9, C12 Isomer Mixtures |

This compound possesses two chiral centers at the C5 and C8 positions (assuming the longest chain is numbered from the end that gives the substituents the lowest locants). This means that it can exist as multiple stereoisomers. The stereoselective synthesis of such complex alkanes with multiple stereogenic centers is a challenging area of organic synthesis.

Approaches to stereoselective synthesis often rely on the use of chiral starting materials, chiral auxiliaries, or enantioselective catalysts to control the formation of new stereocenters ethz.ch. For a molecule like this compound, a convergent synthesis could involve the coupling of chiral fragments. While specific literature on the stereoselective synthesis of this compound is not abundant, general methods for the enantioselective construction of tertiary stereocenters are applicable nih.gov. These methods often involve metal-catalyzed cross-coupling reactions.

A plausible, though not explicitly documented, synthetic route could involve the use of Grignard reagents derived from chiral building blocks. For example, a chiral Grignard reagent could be added to a chiral ketone to establish the desired stereochemistry at the newly formed stereocenters. The subsequent removal of functional groups would then yield the target alkane. The development of catalytic asymmetric methods for the synthesis of molecules with multiple stereogenic elements is an active area of research rsc.org.

Catalytic hydroisomerization and hydrocracking of long-chain n-alkanes are major industrial processes for improving the octane (B31449) number of gasoline and the cold-flow properties of diesel fuel by creating branched isomers. These processes can produce a wide array of branched alkanes, including trimethylnonanes, from linear precursors like n-dodecane.

Hydroisomerization: This process rearranges the carbon skeleton of a linear alkane into a branched isomer over a bifunctional catalyst, typically containing a noble metal (like platinum) on an acidic support (such as a zeolite). The reaction proceeds by dehydrogenation of the n-alkane to an alkene on the metal site, followed by protonation on an acid site to form a carbenium ion. This intermediate can then undergo skeletal rearrangement (isomerization) before being deprotonated back to a branched alkene and finally hydrogenated to a branched alkane on the metal site mdpi.comresearchgate.net. The product distribution, including the formation of mono- and multi-branched isomers, is highly dependent on the catalyst's properties, particularly the pore structure of the zeolite, and the reaction conditions acs.orgacs.org.

Hydrocracking: This process involves the cleavage of C-C bonds in larger hydrocarbon molecules in the presence of a catalyst and hydrogen to produce smaller, more valuable hydrocarbons. Hydrocracking often occurs concurrently with hydroisomerization. The selectivity towards either isomerization or cracking is influenced by the catalyst's acidity and the metal-to-acid site ratio, as well as the reaction temperature and pressure researchgate.netresearchgate.netcapes.gov.br. By carefully selecting the catalyst and optimizing conditions, it is possible to favor the formation of highly branched isomers in the desired molecular weight range.

A specific synthetic route to this compound that offers high selectivity involves the use of Grignard reagents. This method allows for the precise construction of the carbon skeleton. A key intermediate in this synthesis is 2,5,8-trimethylnonan-5-ol stackexchange.comnih.gov. The synthesis of this alcohol can be achieved through the reaction of a suitable Grignard reagent with a ketone. For example, the reaction of two equivalents of isobutylmagnesium bromide with ethyl acetate can form the tertiary alcohol. Subsequent reduction of the hydroxyl group, for instance, via conversion to a halide followed by reaction with a reducing agent like lithium aluminum hydride, would yield this compound.

Investigation of Reaction Mechanisms Governing this compound Formation

Understanding the reaction mechanisms that lead to the formation of this compound is crucial for developing more selective and efficient synthetic methods. The mechanisms vary significantly depending on the synthetic approach.

In catalytic processes like hydroisomerization and hydrocracking, the catalyst and reaction conditions play a pivotal role in determining the product distribution.

Catalyst Properties: The shape selectivity of zeolites is a key factor. The pore size and geometry of the zeolite can influence which isomers are formed and can diffuse out of the catalyst pores rsc.org. For instance, 10-membered ring zeolites are often more selective towards mono-branched products, while larger pore zeolites may allow for the formation of more highly branched isomers mdpi.com. The acidity of the catalyst is also critical; stronger acid sites can promote cracking reactions, while moderate acidity may favor isomerization mdpi.comresearchgate.net.

Reaction Conditions: Temperature and hydrogen pressure are important process variables. Higher temperatures generally favor cracking over isomerization, leading to a decrease in the yield of desired higher molecular weight isomers ifpenergiesnouvelles.fr. Higher hydrogen pressure can suppress coke formation and can also influence the selectivity by affecting the hydrogenation/dehydrogenation equilibrium.

| Catalyst Type | Key Property | Effect on Product Selectivity |

| Pt/ZSM-22 | 10-membered ring zeolite | Favors mono-branched isomers due to shape selectivity mdpi.com |

| Pt/Y-Zeolite | Large pore zeolite | Allows formation of multi-branched isomers, but can also lead to more cracking researchgate.net |

| Pt/SAPO-11 | Mildly acidic support | Can achieve high selectivity to isomers with suppressed cracking researchgate.net |

The formation of branched alkanes during catalytic processes proceeds through a complex network of reactions involving carbenium ion intermediates. The mechanism for n-alkane isomerization on a bifunctional catalyst involves the following key steps:

Dehydrogenation: The n-alkane is dehydrogenated on a metal site to form an n-alkene.

Protonation: The n-alkene migrates to an acid site and is protonated to form a secondary carbenium ion.

Isomerization: The secondary carbenium ion undergoes skeletal rearrangement via hydride and methyl shifts to form more stable tertiary carbenium ions and subsequently branched carbenium ions.

Deprotonation: The branched carbenium ion is deprotonated to a branched alkene.

Hydrogenation: The branched alkene migrates back to a metal site and is hydrogenated to a branched alkane researchgate.net.

The selectivity towards a specific multi-branched isomer like this compound is challenging to achieve in these processes because multiple isomerization and cracking pathways are competing. The yield of multi-branched isomers is often limited by their higher propensity to undergo cracking compared to mono-branched or linear alkanes researchgate.net.

Optimization of the yield of multi-branched isoalkanes involves balancing the catalyst's metal and acid functions and carefully controlling the reaction conditions to favor isomerization over cracking researchgate.net. For example, using catalysts with hierarchical pore structures can improve the diffusion of bulky branched isomers out of the catalyst, thereby reducing their cracking mdpi.com.

In contrast, the Grignard synthesis offers a much higher degree of control and selectivity. The reaction of an organomagnesium halide with a carbonyl compound proceeds through a well-defined nucleophilic addition mechanism, allowing for the specific formation of the desired carbon-carbon bonds. The yield in such a synthesis is dependent on the purity of the reagents and the careful control of reaction conditions to avoid side reactions.

Synthesis of Derivatized this compound Structures

Functionalization at Alkyl Branches

Direct functionalization of the alkyl branches of this compound is a significant synthetic challenge due to the high bond dissociation energies of its C-H bonds. However, modern synthetic methods offer potential pathways. One theoretical approach involves C-H activation/functionalization, where a catalyst selectively targets a specific C-H bond for reaction. While specific examples for this compound are not extensively documented, general principles of alkane functionalization can be applied. For instance, transition-metal-catalyzed reactions, such as those employing rhodium or palladium catalysts, could potentially introduce functional groups like esters, ketones, or aryl groups at the tertiary carbons (positions 2, 5, and 8) due to the relative stability of the resulting tertiary radical or organometallic intermediates.

Another potential strategy is microbial or enzymatic functionalization. Certain microorganisms possess enzymes, such as cytochrome P450 monooxygenases, that can hydroxylate alkanes at specific positions. While this has been demonstrated for other alkanes, its application to this compound would require screening for or engineering of specific enzymes capable of recognizing and oxidizing this particular substrate.

Preparation of Oxygenated and Halogenated Analogues

The synthesis of oxygenated and halogenated derivatives of this compound is more established, with clear synthetic routes available.

Oxygenated Analogues (e.g., 2,5,8-Trimethylnonan-5-ol)

A primary example of an oxygenated analogue is 2,5,8-trimethylnonan-5-ol. Its synthesis is typically achieved through a Grignard reaction, a powerful carbon-carbon bond-forming method. The retrosynthetic analysis of this tertiary alcohol points to the reaction between a ketone and a Grignard reagent.

One common pathway involves the reaction of 2,8-dimethylnon-5-one with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or methylmagnesium iodide (CH₃MgI). In this reaction, the nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of 2,8-dimethylnon-5-one. This is followed by an acidic workup to protonate the resulting alkoxide, yielding the final product, 2,5,8-trimethylnonan-5-ol.

An alternative Grignard approach involves using ethyl acetate as the carbonyl source. The reaction of an excess of a Grignard reagent, such as isobutylmagnesium bromide, with ethyl acetate would lead to the formation of a tertiary alcohol.

The key precursor, 2,8-dimethylnon-5-one, can be synthesized through the reaction of isobutylmagnesium bromide with isovaleryl chloride.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2,8-dimethylnon-5-one | Methylmagnesium bromide | 2,5,8-trimethylnonan-5-ol | Grignard Reaction |

| Isobutylmagnesium bromide | Isovaleryl chloride | 2,8-dimethylnon-5-one | Nucleophilic Acyl Substitution |

Halogenated Analogues

The preparation of halogenated analogues of this compound can be accomplished through free-radical halogenation. This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The reaction is typically initiated by UV light or heat, which homolytically cleaves the diatomic halogen (e.g., Cl₂ or Br₂).

The selectivity of halogenation on an alkane is dependent on the stability of the resulting radical intermediate. Tertiary radicals are more stable than secondary radicals, which are in turn more stable than primary radicals. This compound has three types of hydrogen atoms: primary, secondary, and tertiary. Therefore, halogenation will preferentially occur at the tertiary positions (carbons 2, 5, and 8).

Bromination is generally more selective than chlorination. Due to the higher reactivity of chlorine radicals, chlorination is less discriminate and will yield a mixture of products with halogenation at primary, secondary, and tertiary positions. In contrast, the less reactive bromine radical will more selectively abstract a hydrogen atom from the most stable tertiary position. Therefore, to achieve selective halogenation at the 2, 5, or 8 positions of this compound, free-radical bromination would be the preferred method.

| Halogen | Selectivity for Tertiary C-H | Product Distribution |

| Chlorine | Lower | Mixture of primary, secondary, and tertiary halides |

| Bromine | Higher | Predominantly tertiary halides |

Advanced Structural Characterization and Conformational Analysis

Theoretical and Experimental Conformational Studies

Stereochemical Considerations and Chiral Isomers

A molecule is considered chiral if it is non-superimposable on its mirror image. This property typically arises from the presence of one or more chiral centers—a carbon atom bonded to four different substituent groups. youtube.comlibretexts.org In 2,5,8-trimethylnonane, the carbon atoms at positions 2, 5, and 8 are potential stereocenters. However, a detailed examination shows that none of them meet the criteria to be a chiral center.

Carbon-2 and Carbon-8: The carbons at the 2 and 8 positions are each bonded to a hydrogen atom, the main carbon chain, and two methyl groups. Since two of the four substituents are identical (the methyl groups), these carbons are not chiral centers.

Carbon-5: The carbon at the 5 position is bonded to a hydrogen atom, a methyl group, and two alkyl chains extending towards C1 and C9. The chain from C5 to C1 is a -CH2-CH2-CH(CH3)2 group (an isobutyl group), and the chain from C5 to C9 is also a -CH2-CH2-CH(CH3)2 group. Because these two substituent chains are identical, the carbon at position 5 is also not a chiral center.

Since this compound lacks a chiral center and possesses a plane of symmetry that passes through the C5 methyl group, it is an achiral molecule. Consequently, it does not have any chiral isomers (enantiomers or diastereomers).

Despite being achiral, the molecule exhibits the property of prochirality . pressbooks.pubwikipedia.org A molecule is prochiral if it can be transformed from achiral to chiral in a single chemical step. pressbooks.pubwikipedia.org This concept is particularly relevant in understanding enzyme selectivity in biological systems. libretexts.org

The carbon at position 5 is a prochirality center . pressbooks.pub The two identical isobutyl groups attached to it are considered enantiotopic. If one of these groups were to be chemically modified or replaced with a different group, C5 would become a chiral center, leading to the formation of either an (R) or (S) enantiomer. Similarly, the two methyl groups attached to C2 (and C8) are diastereotopic. Replacing one of these methyl groups would also create a stereocenter.

| Potential Stereocenter | Substituents | Chirality Status | Stereochemical Notes |

|---|---|---|---|

| Carbon-2 | -H, -CH₃, -CH₃, -C₇H₁₅ | Achiral | Bears two identical methyl groups. It is a prochiral center with diastereotopic methyl groups. |

| Carbon-5 | -H, -CH₃, -C₄H₉, -C₄H₉ | Achiral | Bears two identical isobutyl groups. It is a prochiral center with enantiotopic isobutyl groups. |

| Carbon-8 | -H, -CH₃, -CH₃, -C₇H₁₅ | Achiral | Bears two identical methyl groups. It is a prochiral center with diastereotopic methyl groups. |

Computational Chemistry and Molecular Modeling of 2,5,8 Trimethylnonane

Quantum Mechanical (QM) Investigations of Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to understanding the electronic properties and reactivity of molecules.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method to calculate the electronic structure of molecules. For 2,5,8-trimethylnonane, DFT calculations could provide valuable information about its ground state properties. In principle, DFT can be used to determine optimized molecular geometry, electronic energy, and the distribution of electron density.

A study on linear and branched alkanes using a novel DFT definition of steric energy revealed that branched alkanes, in general, possess less destabilizing steric energy compared to their linear counterparts nih.gov. This is counteracted by a quantum energy term, leaving the electrostatic energy to favor branching nih.gov. While this provides a general framework, specific calculated values for the ground state properties of this compound are not available in the reviewed literature.

Table 4.1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Hypothetical Value | Unit |

|---|---|---|

| Electronic Energy | Data not available | Hartrees |

| Dipole Moment | Data not available | Debye |

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

Transition State Modeling for Reaction Pathways

Transition state modeling is a computational technique used to study the energy barriers and pathways of chemical reactions. For alkanes, this is particularly relevant for understanding isomerization and cracking processes, which are important in industrial applications tandfonline.comresearchgate.net. The isomerization of n-alkanes is known to proceed through carbenium ion intermediates researchgate.net.

Computational studies can elucidate the mechanisms of such reactions by calculating the energies of transition states. However, no specific studies modeling the reaction pathways involving this compound as either a reactant or a product have been identified.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations are used to study the movement of atoms and molecules over time, providing insights into the dynamic behavior of systems.

Conformational Transitions and Rotational Isomerism

Alkanes, being flexible molecules, can exist in various spatial arrangements known as conformations or rotamers, which arise from rotation around single carbon-carbon bonds youtube.comcsus.educhemistrysteps.comlibretexts.org. Conformational analysis involves studying the energy differences between these various arrangements chemistrysteps.comlibretexts.orglumenlearning.com. For a branched alkane like this compound, with multiple chiral centers and a flexible backbone, a large number of conformations would be expected.

MD simulations can be employed to explore the conformational landscape, identify the most stable conformers, and calculate the energy barriers for transitions between them. While general principles of alkane conformational analysis are well-established, specific MD simulation data detailing the conformational transitions and rotational isomerism of this compound is not present in the available literature.

Table 4.2: Illustrative Conformational Analysis Data for a Branched Alkane

| Dihedral Angle | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| 60° | Gauche | Data not available |

| 180° | Anti | Data not available |

| 300° | Gauche | Data not available |

Interactions with Solvents and Other Molecules

The interaction of this compound with solvents and other molecules is crucial for understanding its behavior in mixtures and its physical properties like solubility. Alkanes are generally nonpolar and interact primarily through van der Waals forces libretexts.orgwou.edu. MD simulations can model these interactions at a molecular level, providing insights into solvation structures and energies.

Simulations of alkanes in various solvents can predict properties like the heat of mixing and diffusion coefficients. For instance, MD simulations have been used to study the solubility of xenon in n-alkanes stemwomen.org. However, the scientific literature lacks specific MD studies focused on the interaction of this compound with solvents or other molecules.

Chem-informatics and Predictive Modeling for Structure-Property Relationships

Chem-informatics employs computational and informational techniques to a broad range of chemical problems. Quantitative Structure-Property Relationship (QSPR) models are a key aspect of this field, aiming to predict the properties of chemicals based on their molecular structure.

For alkanes, QSPR models have been developed to predict various physical properties such as boiling point, viscosity, and density tandfonline.comtandfonline.comarxiv.orgconsensus.app. These models typically use molecular descriptors that quantify different aspects of the molecular structure. While these general models for alkanes exist, no specific QSPR studies or predictive models exclusively for this compound or a closely related set of isomers were found.

Table 4.3: Examples of Molecular Descriptors for QSPR Studies

| Descriptor Type | Example |

|---|---|

| Topological | Wiener Index, Connectivity Indices |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, Polarizability |

| Constitutional | Molecular Weight, Atom Counts |

Article on this compound Infeasible Due to Lack of Specific Research

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the specific computational chemistry and molecular modeling research for the compound this compound. As a result, the development of a detailed article focusing solely on the in silico screening for catalytic activity and the Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) development for this specific molecule is not currently possible.

Extensive searches have been conducted to locate dedicated studies on the computational analysis of this compound. While general information regarding its physical and chemical properties is available from public databases, specific research into its catalytic potential through computational screening methods or the development of predictive QSAR/QSPR models is absent from the accessible scientific literature.

General methodologies for the in silico screening of branched alkanes for catalytic applications and the development of QSAR/QSPR models for various hydrocarbon properties do exist. These computational techniques are crucial in modern chemistry for predicting the behavior of molecules and for designing new catalysts and materials. However, the application of these specific computational studies to this compound has not been a documented focus of research.

Analytical Methodologies for 2,5,8 Trimethylnonane Detection and Quantification

Chromatographic Separation Techniques in Hydrocarbon Analysis

Chromatographic techniques, particularly gas chromatography (GC), are fundamental to the analysis of volatile and semi-volatile hydrocarbons like 2,5,8-trimethylnonane. The ability to separate individual components from a complex matrix is the primary strength of these methods. ncat.edu

The successful separation of branched alkanes such as this compound by gas chromatography is highly dependent on the optimization of several key parameters. The goal is to achieve baseline separation of the analyte from other isomers and matrix components.

Detailed hydrocarbon analysis (DHA) often employs high-resolution capillary gas chromatography to identify individual components in fuels and other light hydrocarbon streams. separationsystems.com A typical GC system for this purpose would include an Agilent 7890B GC with an automatic liquid sampler, a flame ionization detector (FID), and specialized data acquisition software. separationsystems.com

Key optimized parameters include:

Column Selection: A non-polar stationary phase, such as 5% diphenyl/95% dimethyl polysiloxane, is commonly used for hydrocarbon analysis. The column dimensions (length, internal diameter, and film thickness) are critical for achieving the desired resolution. A longer column generally provides better separation but at the cost of longer analysis times.

Temperature Programming: A programmed temperature ramp is essential for separating a wide range of hydrocarbons. ncat.edu The initial oven temperature is set low enough to separate volatile components, and then the temperature is increased at a controlled rate to elute less volatile compounds like this compound more quickly. ncat.edu For instance, a temperature program might start at 60°C and ramp up to 250°C at a rate of 10°C/min. acs.org

Injector and Detector Temperatures: The injector temperature is typically set high enough to ensure rapid vaporization of the sample components, often around 250°C. nih.gov Similarly, the detector temperature is maintained at a high level (e.g., 250°C) to prevent condensation and ensure a stable signal. nih.gov

Carrier Gas Flow Rate: The flow rate of the carrier gas, typically helium or hydrogen, affects both the separation efficiency and the analysis time. Optimizing the flow rate is crucial for achieving the best possible resolution.

Below is an interactive data table summarizing typical optimized GC parameters for the analysis of branched alkanes.

| Parameter | Typical Value/Condition | Purpose |

| Column Type | Capillary Column (e.g., Restek Rxi-5ms) | Provides high-resolution separation of complex mixtures. |

| Stationary Phase | 5% Diphenyl / 95% Dimethyl Polysiloxane | Suitable for separating non-polar hydrocarbons based on boiling point and structure. |

| Column Dimensions | 30 m length, 0.25 mm ID, 0.25 µm film thickness | A standard dimension offering a good balance between resolution and analysis time. |

| Carrier Gas | Helium | Inert gas that carries the sample through the column. |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. nih.gov |

| Detector Temperature | 250 °C | Prevents condensation of analytes in the detector and ensures a stable signal. nih.gov |

| Temperature Program | Start at 60°C, ramp at 10°C/min to 250°C | Separates compounds with a wide range of boiling points effectively. acs.org |

| Injection Mode | Split (e.g., 1:80) | Prevents column overloading when analyzing concentrated samples. nih.gov |

For highly complex samples containing numerous isomers, such as petroleum products, one-dimensional GC may not provide sufficient resolving power. semanticscholar.org Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in separation capability. semanticscholar.orgwikipedia.org This technique utilizes two columns with different stationary phases connected by a modulator. wikipedia.org

The first-dimension column typically provides a separation based on boiling point, while the second-dimension column separates based on polarity. wikipedia.org This orthogonal separation mechanism allows for the resolution of co-eluting peaks from the first dimension, providing a much more detailed characterization of the sample. semanticscholar.orgwikipedia.org GC×GC is particularly well-suited for the analysis of complex hydrocarbon mixtures, where it can separate different classes of hydrocarbons (e.g., n-alkanes, iso-alkanes, cyclo-alkanes, and aromatics). acs.org

The enhanced peak capacity of GC×GC makes it an ideal choice for the detailed analysis of samples where this compound might be present alongside a multitude of other isomers. researchgate.net

Coupling gas chromatography with a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument, provides a powerful tool for the identification and quantification of this compound. massspeclab.commooreanalytical.com While standard quadrupole mass spectrometers provide unit mass resolution, high-resolution instruments can measure mass-to-charge ratios with very high accuracy (sub-1 ppm). thermofisher.com

This high mass accuracy allows for the determination of the elemental composition of an unknown compound, which is invaluable for confident identification, especially in complex matrices where multiple compounds may have the same nominal mass. massspeclab.comthermofisher.com GC-QTOFMS can provide detailed fragmentation patterns that aid in the structural elucidation of molecules. mooreanalytical.com

The benefits of using GC-QTOFMS for the analysis of this compound include:

Accurate Compound Identification: The high mass accuracy allows for the confident determination of the molecular formula of this compound (C12H26). mooreanalytical.comnist.gov

Trace-Level Quantification: These systems offer exceptional sensitivity, enabling the detection and quantification of trace levels of the compound. mooreanalytical.comthermofisher.com

Structural Elucidation: The detailed fragmentation patterns generated can help to distinguish this compound from its isomers. mooreanalytical.com

Application as a Reference Standard in Analytical Chemistry

In analytical chemistry, reference standards are materials of known purity and concentration that are used to calibrate instruments and validate analytical methods. This compound can serve as a reference standard in the analysis of hydrocarbon mixtures.

For an analytical method to be considered reliable, it must undergo a thorough validation process. redalyc.org Method validation ensures that the method is suitable for its intended purpose. redalyc.org Key validation parameters, as defined by guidelines such as ISO/IEC 17025, include selectivity, repeatability, accuracy, linearity, limit of detection (LOD), and limit of quantification (LOQ). redalyc.orgresearchgate.net

Calibration: A calibration curve is generated by analyzing a series of standard solutions of this compound at different known concentrations. redalyc.org The instrument response (e.g., peak area from a GC-FID) is plotted against the concentration. researchgate.net The linearity of the calibration curve is assessed by the correlation coefficient (R²), which should ideally be ≥ 0.999. redalyc.org

Method Validation Parameters:

Selectivity: The ability of the method to distinguish and quantify the analyte in the presence of other components in the sample. researchgate.net

Repeatability: The precision of the method under the same operating conditions over a short interval of time. researchgate.net It is typically expressed as the relative standard deviation (RSD) of replicate measurements.

Accuracy: The closeness of the measured value to the true value. It can be assessed by analyzing a certified reference material or by spike recovery experiments.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net These are often determined based on the signal-to-noise ratio of the analytical signal. researchgate.net

The following table provides an overview of the key aspects of calibration and method validation protocols.

| Protocol | Description | Key Metrics |

| Calibration | Establishing the relationship between the concentration of this compound and the analytical instrument's response. | Linearity (R² value), calibration range. |

| Method Validation | A documented procedure to confirm that the analytical method is suitable for its intended purpose. redalyc.org | Selectivity, Repeatability (RSD), Accuracy, LOD, LOQ. redalyc.orgresearchgate.net |

In the context of hydrocarbon analysis, QA and QC measures include:

Regular Calibration Checks: Periodically analyzing a known standard of this compound to verify that the instrument's calibration is still valid.

Use of Control Samples: Analyzing a control sample with a known concentration of this compound in each analytical batch to monitor the performance of the method.

Blank Analysis: Analyzing a blank sample (a sample without the analyte) to check for contamination.

Participation in Proficiency Testing Schemes: Comparing the laboratory's results with those of other laboratories to assess the accuracy of the measurements.

Adherence to Standardized Methods: Following established analytical protocols, such as those from ASTM International, whenever possible. intertek.comastm.org

These QA/QC practices are crucial for maintaining a high level of confidence in the analytical data generated for this compound and other hydrocarbons. tandfonline.com

Advanced Sample Preparation Techniques (e.g., Headspace Solid-Phase Microextraction)

The accurate detection and quantification of this compound, a volatile organic compound (VOC), relies on effective sample preparation techniques that can isolate and concentrate the analyte from various matrices. Among the advanced, solvent-free methods, Headspace Solid-Phase Microextraction (HS-SPME) has emerged as a powerful tool for the analysis of volatile and semi-volatile compounds. This technique is favored for its simplicity, sensitivity, and the ability to integrate sampling, extraction, and concentration into a single step.

HS-SPME operates on the principle of partitioning analytes between the sample matrix, the headspace (the gas phase above the sample), and a stationary phase coated onto a fused silica fiber. The fiber is exposed to the headspace of a sample in a sealed vial, where volatile compounds like this compound diffuse and adsorb onto the fiber coating. After a designated extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis, typically by mass spectrometry (MS).

The efficiency of the HS-SPME process is influenced by several critical parameters that must be optimized to achieve high sensitivity and reproducibility. These parameters include the type of fiber coating, extraction temperature, and extraction time.

The choice of SPME fiber coating is crucial as it determines the affinity for the target analytes. For nonpolar compounds like this compound, a nonpolar fiber such as polydimethylsiloxane (PDMS) is generally effective. However, for a broader range of volatile hydrocarbons, a mixed-phase fiber, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often employed due to its ability to adsorb a wide array of compounds with varying polarities and molecular weights.

Extraction temperature and time are interdependent parameters that significantly affect the partitioning equilibrium of the analyte. An increase in temperature generally leads to a higher vapor pressure of the analyte, facilitating its transfer to the headspace and subsequent adsorption onto the fiber. However, excessively high temperatures can negatively impact the adsorption process for some compounds. The extraction time needs to be sufficient to allow for equilibrium or near-equilibrium to be reached between the sample, headspace, and fiber, ensuring maximum and reproducible extraction.

For the analysis of branched alkanes similar to this compound, such as those found in petroleum products or environmental samples, specific HS-SPME conditions have been optimized to enhance detection. The following interactive table summarizes typical parameters that would be relevant for the analysis of this compound.

HS-SPME Parameters for Branched Alkane Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| SPME Fiber | 100 µm Polydimethylsiloxane (PDMS) or 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | PDMS is effective for nonpolar analytes like alkanes. DVB/CAR/PDMS provides a broader range for capturing various volatile hydrocarbons. |

| Extraction Temperature | 40-70 °C | Balances the need for increased analyte volatility with the efficiency of adsorption onto the SPME fiber. |

| Extraction Time | 30-60 minutes | Allows for sufficient time for the analyte to reach equilibrium between the sample, headspace, and fiber, ensuring reproducible results. |

| Sample Agitation | 250-500 rpm | Facilitates the mass transfer of the analyte from the sample matrix to the headspace. |

| Desorption Temperature | 250 °C | Ensures complete transfer of the analyte from the SPME fiber to the GC injection port. |

| Desorption Time | 2-5 minutes | Sufficient time for the thermal desorption of the analyte without causing degradation. |

The successful application of HS-SPME coupled with GC-MS provides a robust and sensitive method for the detection and quantification of this compound in complex matrices. The optimization of the extraction parameters is a critical step in developing a reliable analytical method, ensuring high-quality data for research and industrial applications.

Natural Abundance and Anthropogenic Sources

This compound (C₁₂H₂₆) is a branched alkane whose presence in the environment is attributable to both natural and human-related activities. As a component of complex hydrocarbon mixtures, its specific environmental distribution is often considered as part of the broader category of C9-C16 branched alkanes.

Identification as a Constituent in Industrial Emissions and Effluents

The industrial use of hydrocarbon solvents containing C9-C14 aliphatic compounds is a primary anthropogenic source of these substances to the environment. Emissions can occur during the production, handling, and use of these solvents in various industrial processes. While specific data for this compound are scarce, it is expected to be a component of volatile organic compound (VOC) emissions from industries utilizing such solvents. These emissions are often part of complex mixtures, making the identification of individual isomers challenging. The oil and gas industry is a significant source of C2-C5 alkane emissions, and it is plausible that larger branched alkanes like this compound are also released, albeit in smaller quantities and less well-characterized.

Biogenic Occurrence in Natural Systems

There is growing evidence for the biogenic production of a variety of alkanes, including branched isomers, by microorganisms, plants, and insects. While direct evidence for the synthesis of this compound is not available, the production of other branched alkanes by these organisms suggests a potential for its natural occurrence. Microorganisms, in particular, are known to produce a diverse range of volatile organic compounds. Some bacteria and cyanobacteria possess metabolic pathways capable of synthesizing straight-chain and branched alkanes. These compounds can play roles in chemical signaling and defense. Therefore, it is plausible that this compound could be produced in certain ecosystems through microbial activity, contributing to its natural background levels.

Environmental Fate and Transport Mechanisms

The environmental behavior of this compound is governed by its physicochemical properties, which are characteristic of a C12 branched alkane. Its relatively low water solubility and moderate vapor pressure dictate its distribution and persistence in various environmental compartments.

Atmospheric Distribution and Degradation Pathways

Once released into the atmosphere, this compound is expected to exist primarily in the gas phase. The principal atmospheric degradation pathway for alkanes is through reaction with hydroxyl (OH) radicals. The atmospheric lifetime of branched alkanes is dependent on the OH radical concentration and the specific structure of the alkane. For C10-C15 alkanes, atmospheric lifetimes are on the order of days. The degradation products will include various oxygenated volatile organic compounds. Due to its volatility, this compound has the potential for long-range atmospheric transport from its sources.

Partitioning in Environmental Compartments (Water, Soil, Sediment)

Given its hydrophobic nature, this compound will tend to partition from water to soil, sediment, and biota. In aquatic systems, it will have a low solubility and will likely adsorb to suspended particulate matter and sediment. The octanol-water partition coefficient (Kow) is a key parameter for predicting this behavior, and for C12 alkanes, it is generally high, indicating a tendency to associate with organic matter.

In soil environments, the mobility of this compound will be limited by its strong adsorption to soil organic carbon. This reduces the likelihood of leaching into groundwater. Biodegradation is expected to be the primary removal process in soil and sediment, although the rate can be influenced by environmental factors such as oxygen availability, temperature, and the microbial community present. Branched alkanes can be more resistant to biodegradation than their linear counterparts. Under anaerobic conditions, degradation is expected to be significantly slower.

Physicochemical Properties of this compound and Related Compounds

| Property | This compound | General C12 Isoalkanes |

| Molecular Formula | C₁₂H₂₆ | C₁₂H₂₆ |

| Molecular Weight | 170.34 g/mol | ~170.34 g/mol |

| Boiling Point | 190 °C stenutz.eu | 180-220 °C |

| Density | 0.744 g/mL stenutz.eu | 0.74-0.77 g/mL |

| Water Solubility | Low (estimated) | Low |

| Vapor Pressure | Moderate (estimated) | Moderate |

| Log Kow | High (estimated) | High |

Environmental Fate Parameters of Structurally Similar Alkanes

| Parameter | C11-C15 Isoalkanes |

| Atmospheric Half-Life | Days (reaction with OH radicals) |

| Biodegradation | Ultimately biodegradable, slower than linear alkanes santos.com |

| Soil Adsorption Coefficient (Koc) | High (expected) |

| Bioaccumulation Factor (BCF) | Moderate to High (estimated) santos.com |

Applications and Role in Advanced Chemical and Materials Science

Role as a Model Compound in Fundamental Organic Chemistry Research

While specific research singling out 2,5,8-trimethylnonane as a primary model compound is not extensively documented in publicly available literature, its structure is illustrative for fundamental concepts in organic chemistry, particularly in the study of hydrocarbon behavior and the properties of branched alkanes.

As an alkane, this compound exhibits the characteristic low reactivity of saturated hydrocarbons, which is attributed to the stability of its C-C and C-H single bonds. However, the presence of tertiary carbon atoms at the 5- and 8-positions, as well as a quaternary carbon at the 2-position, influences its reactivity in reactions that proceed via carbocation or free radical intermediates. For instance, in halogenation reactions, the abstraction of a hydrogen atom is more likely to occur at these more substituted positions due to the greater stability of the resulting tertiary and secondary radicals compared to primary radicals.

The physical properties of this compound, when compared to its linear isomer, n-dodecane, highlight the significant impact of branching on molecular interactions.

Table 1: Comparison of Physical Properties of this compound and n-Dodecane

| Property | This compound | n-Dodecane |

| Molecular Formula | C12H26 | C12H26 |

| Molecular Weight | 170.34 g/mol | 170.34 g/mol |

| Boiling Point | 190 °C | 216.3 °C |

| Melting Point | Data not readily available | -9.6 °C |

| Density | 0.744 g/mL | 0.749 g/mL |

The lower boiling point of this compound is a direct consequence of its more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals forces (London dispersion forces) compared to the more extended, cylindrical shape of n-dodecane. This principle is a cornerstone in the study of physical organic chemistry.

Catalysis Research and Industrial Process Optimization

In the realm of industrial chemistry, branched alkanes like this compound are relevant to catalytic processes designed to upgrade hydrocarbon feedstocks.

Hydrocracking is a crucial refinery process that involves the cracking of large hydrocarbon molecules into smaller, more valuable products in the presence of hydrogen and a catalyst. The behavior of specific branched alkanes during this process is of interest for understanding reaction mechanisms and optimizing product distribution. Research has utilized this compound as a feed molecule to study its hydrocracking behavior on a non-selective USY zeolite catalyst. researchgate.net The analysis of the cracking pattern of such highly branched molecules provides valuable insights into how the catalyst's pore structure can influence the distribution of the resulting cracked products. researchgate.net

Zeolites, with their well-defined microporous structures, are critical catalysts in the petroleum industry. The transformation of branched alkanes within the pores of zeolites is a key area of research aimed at developing more efficient and selective catalysts. The study of the hydrocracking of this compound on a USY zeolite provides data that can guide the design of catalysts with modified pore structures. researchgate.net For example, understanding how a molecule with the specific branching of this compound interacts with the active sites within the zeolite's supercages can inform the development of catalysts that favor the formation of desired products, such as high-octane gasoline components. researchgate.net

Significance in Petroleum Chemistry and Fuel Science

The presence and properties of branched alkanes are of paramount importance in determining the quality and performance of various fuels. While the specific concentration of this compound in commercial fuels is not widely reported, its structural class, highly branched alkanes, is a significant component of gasoline, diesel, and jet fuel.

The degree of branching in alkanes has a profound effect on fuel properties. For instance, highly branched alkanes generally have higher octane (B31449) ratings in gasoline, as their structures are more resistant to auto-ignition (knocking). In diesel fuel, while a high cetane number is desirable for good ignition quality, a certain degree of branching is necessary to maintain good cold-flow properties by lowering the freezing point. Similarly, in jet fuel, a low freezing point is a critical specification, which is influenced by the presence of branched isomers.

The study of the properties and behavior of specific isomers like this compound contributes to the broader understanding of how the molecular composition of fuels dictates their performance characteristics. This knowledge is essential for the continuous optimization of fuel formulations to meet the demands of modern engines and environmental regulations.

Future Research Directions and Unresolved Academic Questions

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of highly branched alkanes often relies on petrochemical feedstocks and energy-intensive processes such as catalytic reforming and isomerization. wikipedia.orgtandfonline.comessentialchemicalindustry.org Future research is increasingly focused on developing novel and sustainable synthetic routes that utilize renewable resources and employ greener chemical methodologies.

A primary objective is the targeted, de novo synthesis of specific isomers like 2,5,8-trimethylnonane from biomass-derived feedstocks. researchgate.net Current research into renewable gasoline and sustainable aviation fuels (SAFs) involves upgrading bio-oils or alcohols, which often produces a mixture of normal and branched alkanes. researchgate.netmdpi.com A significant challenge and future direction lie in designing catalysts and reaction pathways that can selectively produce high-octane isoalkanes and cycloalkanes from biomass, moving beyond non-specific refining techniques. researchgate.netx-mol.net Methodologies such as the Johnson-Claisen rearrangement, followed by reduction steps, offer potential pathways for constructing complex branched structures from simpler, bio-based starting materials. stackexchange.com The development of one-pot processes that convert waste polymers like polyethylene (B3416737) into valuable branched alkanes is another promising avenue, offering a solution to plastic waste while producing high-value chemicals. researchgate.net

Future synthetic strategies will likely involve:

Chemo-catalytic conversion of biomass: Developing catalysts that can transform lignocellulosic biomass or fermented products into specific branched structures.

Carbon-carbon bond formation: Employing advanced organic synthesis techniques, such as Grignard reactions, Wittig reactions, or metal-organic coupling reactions, adapted for sustainable feedstocks. stackexchange.complymouth.ac.uk

Flow chemistry and process intensification: Designing continuous manufacturing processes that are more efficient, generate less waste, and allow for precise control over reaction conditions to favor the desired isomer.

Deeper Understanding of Complex Reaction Networks in Catalysis

The industrial production of branched alkanes is dominated by catalytic cracking and reforming processes within oil refineries. essentialchemicalindustry.org These processes involve vast and complex reaction networks where larger hydrocarbons are broken down and rearranged into a wide array of products, including various isomers of dodecane (B42187). researchgate.net A significant unresolved question is how to steer these complex networks to selectively favor the formation of a specific, high-value isomer like this compound over other, less desirable products.

Future research in this area will require a multi-faceted approach:

Advanced Catalyst Design: Moving beyond traditional zeolite catalysts to novel materials with precisely engineered active sites. tandfonline.com For instance, the addition of promoters like gallium to zeolite catalysts has been shown to improve performance in alkane isomerization. mdpi.com The goal is to create catalysts where the pore structure and acid sites favor the specific isomerization and β-scission processes that lead to the desired branched structure. researchgate.net

Kinetic Modeling: Developing sophisticated kinetic models that can simulate the hundreds of free-radical reactions occurring during thermal or catalytic cracking. researchgate.net Such models can help predict how changes in feedstock, temperature, pressure, and catalyst formulation will alter the final product distribution.

In-situ Spectroscopy: Utilizing advanced analytical techniques to observe reaction intermediates and catalyst behavior in real-time. This can provide invaluable data to validate and refine kinetic models, leading to a more fundamental understanding of the reaction mechanisms. researchgate.net

By gaining a deeper understanding of these reaction networks, it may become possible to transition from producing a broad spectrum of isomers to a more controlled and selective synthesis, maximizing the yield of target molecules like this compound.

Integration of Multi-Omics Approaches for Environmental Fate Analysis

As with any synthetic compound, understanding the environmental fate of this compound is critical. Branched alkanes are components of petroleum products and can enter the environment, where their persistence and degradation pathways are of concern. frontiersin.orgnih.gov Traditional environmental analysis often focuses on the disappearance of the parent compound, but future research necessitates a more holistic view provided by multi-omics technologies.

Integrating genomics, transcriptomics, proteomics, and metabolomics can offer unprecedented insight into how microbial communities respond to and degrade branched alkanes. frontiersin.orgresearchgate.net

Metagenomics and Metatranscriptomics: These tools can identify the specific microorganisms within a contaminated environment that are capable of degrading branched alkanes and reveal which metabolic pathways are actively being expressed in their presence. frontiersin.orgresearchgate.net Studies on n-alkanes have already identified key alkane hydroxylase enzymes (like AlkB and CYP153) responsible for initiating degradation, and similar approaches can be applied to branched structures. nih.gov

Metabolomics: By analyzing the small-molecule intermediates (metabolites) produced during biodegradation, researchers can reconstruct the entire degradation pathway. nih.govspringernature.comasm.org This is crucial for identifying potentially persistent or toxic byproducts and understanding the complete mineralization process. For anaerobic degradation, metabolomics can identify signature molecules like hydrocarbon-substituted succinate (B1194679) derivatives, confirming specific degradation pathways. frontiersin.org

This multi-omics approach will allow scientists to move beyond simple biodegradability tests to a systems-level understanding of how this compound interacts with complex ecosystems, predicting its persistence, potential for bioaccumulation, and the specific biochemical machinery nature uses to break it down. nih.govnih.gov

Advanced Computational Methodologies for Predictive Material Design

The specific branching pattern of this compound dictates its physical properties, such as viscosity, boiling point, and heat capacity. These properties make it and similar molecules candidates for high-performance lubricants, fuels, and other advanced materials. garethconduit.orgarxiv.org Future research will heavily leverage advanced computational methodologies to predict these properties and design new materials from the atomic level up. labinsights.nlanl.gov

Computational chemistry and machine learning are transforming materials science by enabling the virtual screening of millions of potential molecules for desired characteristics. labinsights.nl For a compound like this compound, these approaches can:

Predict Thermophysical Properties: Using techniques like linear regression, support vector regression, and deep learning neural networks, scientists can accurately predict properties like enthalpy of formation, Gibbs free energy, and vapor pressure based solely on molecular structure. garethconduit.orgnih.govacs.org This allows for the rapid evaluation of its suitability for applications like sustainable aviation fuel, where properties like energy density and freezing point are critical. acs.org

Simulate Performance: Molecular dynamics simulations can model the behavior of branched alkanes under extreme conditions of pressure and temperature, which is essential for designing next-generation lubricants. researchgate.net These simulations provide insights into how molecular structure relates to performance, guiding the design of optimal base oils. garethconduit.orgarxiv.org

Structure-Property Relationships: By analyzing large datasets of alkanes, computational models can elucidate complex relationships between the degree and position of branching and the resulting physical properties. mdpi.com This knowledge is key to designing new molecules with tailored performance characteristics.

These predictive tools accelerate the discovery and development of new materials, reducing the reliance on time-consuming and expensive laboratory experiments and enabling the computational design of fluids and materials based on specific isomers like this compound. garethconduit.orglabinsights.nl

Exploration of Stereoisomer-Specific Research in Biological and Industrial Contexts

The carbon atoms at positions 5 and 8 in this compound are chiral centers, meaning the molecule can exist in multiple stereoisomeric forms (different spatial arrangements of its atoms). This structural nuance is often overlooked but represents a critical and underexplored area of research. In biological systems and advanced materials science, the specific three-dimensional shape of a molecule can dramatically alter its function. solubilityofthings.comnih.govbiomedgrid.com

Future research must therefore focus on the distinct properties of each stereoisomer of this compound:

Stereoselective Synthesis: A primary challenge is the development of synthetic methods that can produce individual, enantiomerically pure isomers. Techniques involving intramolecular hydride transfers and the use of chiral synthons have been successful for other branched alkanes and could be adapted for this compound. nih.govacs.orgacs.org

Biological and Toxicological Activity: In biological systems, enzymes and receptors are themselves chiral and often interact differently with different stereoisomers of a substrate. solubilityofthings.combiomedgrid.com Future toxicological and environmental studies should investigate whether the stereoisomers of this compound exhibit different rates of biodegradation, bioaccumulation, or toxicity. Research on insect pheromones, for example, has shown that biological activity can be highly specific to one particular stereoisomer of a methyl-branched alkane. mdpi.com

Industrial Applications: The physical properties relevant to lubricants and fuels, such as viscosity and melting point, can be influenced by stereochemistry. The way molecules pack together in a solid or flow past one another in a liquid is dependent on their shape. Therefore, it is plausible that different stereoisomers of this compound could have distinct advantages as components in high-performance fluids.

Separating and studying the individual stereoisomers will unlock a more refined understanding of this compound, potentially leading to the development of more effective and safer products, from pharmaceuticals to advanced industrial fluids.

Q & A

Basic: What is the correct IUPAC nomenclature for 2,5,8-trimethylnonane, and what are common errors in its naming?

Methodological Answer:

The IUPAC name "this compound" is derived by numbering the longest carbon chain (nonane) to give the lowest possible locants for methyl substituents. Substituents are listed alphabetically (ignoring prefixes like di-, tri-). A common error is misnumbering the chain, leading to incorrect locants (e.g., 3,6,8-trimethylnonane instead of 2,5,8). Another error is failing to prioritize alphabetical order when substituents differ (e.g., ethyl vs. methyl). Always validate numbering using IUPAC guidelines .

Basic: What are the standard laboratory methods for synthesizing this compound?

Methodological Answer:

Synthesis typically involves alkylation of shorter alkanes or olefins. For example:

- Stepwise alkylation : Reacting nonane with methyl halides at positions 2, 5, and 8 under Friedel-Crafts conditions.

- Purification : Fractional distillation (boiling point ~200–220°C, estimated based on similar branched alkanes) followed by GC-MS to confirm purity .

Advanced: How can researchers differentiate this compound from its structural isomers using analytical techniques?

Methodological Answer:

Advanced: What computational approaches predict the physicochemical properties of this compound?

Methodological Answer:

- Quantitative Structure-Property Relationship (QSPR) : Predicts boiling points, solubility, and density using molecular descriptors like branching index.

- Density Functional Theory (DFT) : Calculates steric effects and thermodynamic stability. For example, the molecule’s low steric hindrance compared to heptamethylnonane ( ) may correlate with higher reactivity.

- Molecular Dynamics (MD) : Simulates diffusion coefficients in solvents .

Basic: What spectroscopic characteristics confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Three distinct methyl singlets (δ 0.85–1.02 ppm) and complex splitting from adjacent methylene groups.

- Mass Spectrometry : Molecular ion peak at m/z 170 (C₁₂H₂₆⁺) and fragments from α-cleavage (e.g., m/z 99 for C₇H₁₅⁺).

- IR : Absence of functional group peaks (e.g., C=O or OH) confirms hydrocarbon structure .

Advanced: How does the branching pattern of this compound influence its thermal stability compared to linear alkanes?

Methodological Answer:

Branched alkanes like this compound exhibit lower melting points and higher volatility than linear isomers (e.g., n-dodecane) due to reduced van der Waals interactions. However, steric hindrance at branching points may increase activation energy for oxidation, enhancing thermal stability in inert environments. Experimental data from similar compounds ( ) suggest a boiling point ~20°C lower than linear counterparts .

Basic: What are the best practices for documenting this compound in experimental protocols?

Methodological Answer:

- Purity : Specify grade (e.g., ≥98%) and analytical methods used (e.g., HPLC).

- Storage : Store under nitrogen at –20°C to prevent oxidation.

- Safety : Note flammability (flash point ~75°C, estimated) and use fume hoods during handling.

- Reproducibility : Report batch numbers and supplier details (avoid unreliable sources like benchchem) .

Advanced: What role does this compound play in synthesizing surfactants or polymer precursors?

Methodological Answer:

The branched structure serves as a hydrophobic backbone in surfactants. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.